1-Adamantanethiol

Catalog No.
S588961
CAS No.
34301-54-7
M.F
C10H16S
M. Wt
168.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantanethiol

CAS Number

34301-54-7

Product Name

1-Adamantanethiol

IUPAC Name

adamantane-1-thiol

Molecular Formula

C10H16S

Molecular Weight

168.3 g/mol

InChI

InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2

InChI Key

ADJJLNODXLXTIH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)S

Synonyms

1-adamantanethiol

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S

The exact mass of the compound 1-Adamantanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193486. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Adamantanethiol is a thiol functionalized with a rigid, bulky diamondoid (adamantane) cage. Unlike flexible linear alkanethiols, its conformational rigidity and steric profile are defining procurement attributes. It is primarily used to form highly ordered, thermally stable self-assembled monolayers (SAMs) on noble metal surfaces like gold, where its unique structure provides a distinct alternative to common linear thiols for applications in molecular electronics, nanopatterning, and catalysis. [REFS-1, REFS-2]

Direct substitution of 1-adamantanethiol with generic, linear alkanethiols (e.g., dodecanethiol) or less rigid cyclic thiols (e.g., cyclohexanethiol) is often unviable. The adamantane cage's rigidity and bulk prevent the dense, interdigitated packing driven by van der Waals forces that characterizes linear thiol SAMs. [1] This results in fundamentally different and non-interchangeable properties in monolayer structure, packing density, and kinetic stability. These structural differences directly impact performance in applications such as nanopatterning, where 1-adamantanethiol's unique displacement kinetics are a functional requirement, and in nanoparticle synthesis, where its steric hindrance is key to controlling particle size. [2]

Superior Monolayer Uniformity: Formation of Surfaces Without Protruding Domain Boundaries

Self-assembled monolayers of 1-adamantanethiol on Au{111} surfaces produce a highly ordered, hexagonally close-packed molecular lattice. Critically, these SAMs lack the protruding domain boundaries that are a typical structural feature of SAMs formed from linear alkanethiols. [1] This results in a significantly flatter and more uniform surface topography, a key performance parameter for reproducible fabrication of sensors and electronic devices.

Evidence DimensionSurface Topography Feature
Target Compound DataLack of protruding domain boundaries
Comparator Or Baselinen-Alkanethiol SAMs: Exhibit typical protruding domain boundaries
Quantified DifferenceQualitative structural difference observed via Scanning Tunneling Microscopy (STM)
ConditionsAmbient STM analysis of SAMs formed by solution deposition on Au{111} substrates.

For applications requiring high structural fidelity and surface homogeneity, such as biosensors or molecular electronics, the absence of domain boundaries reduces defects and improves device reproducibility.

Processability Advantage: Engineered for Facile Displacement in Nanopatterning

Unlike the robust, kinetically trapped SAMs formed by long-chain alkanethiols, 1-adamantanethiol SAMs are readily displaced by exposure to solutions of alkanethiols. [REFS-1, REFS-2] This is not a measure of instability, but a designed-in feature that makes it an ideal 'placeholder' or transient resist. The weaker intermolecular van der Waals forces, a direct result of the bulky adamantane cage, allow for controlled chemical replacement, enabling advanced patterning techniques.

Evidence DimensionDisplacement by Alkanethiols
Target Compound DataReadily and completely displaced by n-alkanethiols in solution.
Comparator Or BaselineLong-chain n-alkanethiol SAMs: Kinetically stable and resistant to displacement by other thiols.
Quantified DifferenceComplete replacement of 1-adamantanethiolate SAMs is observed, whereas alkanethiol SAMs primarily undergo exchange at defect sites.
ConditionsExposure of a pre-formed SAM on Au{111} to a 1 mM ethanolic solution of a displacing thiol.

This compound should be procured specifically for multi-step surface functionalization or soft nanolithography techniques where a sacrificial, easily patterned monolayer is required.

Precursor Suitability: Enables Synthesis of Smaller, Monodisperse Gold Nanoparticles

When used as a stabilizing ligand in the synthesis of gold nanoparticles, the steric bulk of 1-adamantanethiol produces nanoparticles that are smaller and more monodisperse compared to those synthesized with a common linear thiol like n-hexanethiol. [1] The bulky cage structure effectively terminates particle growth at smaller core sizes. This allows for the synthesis of discrete nanoparticle sizes, such as Au₃₀(SAd)₁₈ and Au₃₉(SAd)₂₃, that are not readily accessible with less bulky ligands.

Evidence DimensionResulting Gold Nanoparticle Properties
Target Compound DataSmaller core sizes, more monodisperse, new discrete sizes (e.g., Au₃₀, Au₃₉)
Comparator Or Baselinen-Hexanethiol (C6SH): Larger, less monodisperse nanoparticles. Cyclohexanethiol (CySH): Also produces small, monodisperse particles, confirming the effect of bulk.
Quantified DifferenceQualitatively smaller and more monodisperse as observed by spectroscopy and mass spectrometry; enables formation of specific Au(n) clusters not seen with linear thiols.
ConditionsSynthesis of thiolate-stabilized Au nanoparticles using equimolar amounts of thiol ligand.

For researchers requiring precise control over nanoparticle size for catalytic, optical, or biomedical applications, 1-adamantanethiol is a superior precursor to standard linear thiols.

Definitive Low-Density Packing for Controlled Surface Functionalization

The bulky adamantane cage creates a significant steric barrier, resulting in a SAM that is substantially less dense than those formed by linear alkanethiols. For a given unit area on a Au{111} surface, it is possible to pack approximately 1.8 times more alkanethiol molecules than 1-adamantanethiol molecules. [REFS-1, REFS-2] This lower packing density is not a defect but a defining structural feature that can be exploited.

Evidence DimensionMolecular Packing Density on Au{111}
Target Compound Data38.9 Ų/molecule
Comparator Or Baselinen-Alkanethiols: 21.4 Ų/molecule
Quantified Difference1-Adamantanethiol SAMs are ~45% less dense than n-alkanethiol SAMs.
ConditionsCalculated from the respective unit cells of SAMs on Au{111} surfaces.

This property is critical for applications where controlled spacing between surface-active groups is needed, such as in biosensors to prevent steric hindrance or in molecular electronics to modulate surface conductivity.

Sacrificial Layers for Nanopatterning and Microdisplacement Printing

The engineered lability of 1-adamantanethiol SAMs makes them the ideal choice for creating transient patterns on surfaces. A surface can be fully protected with 1-adamantanethiol and then selectively patterned by 'writing' with a solution of a different, more kinetically stable thiol, enabling multi-step, high-resolution surface functionalization. [1]

Precursor for Ultrasmall, Highly Monodisperse Gold Nanoparticles

When the synthesis goal is to produce very small (<5 nm) and size-uniform gold nanoparticles, 1-adamantanethiol serves as a superior growth-terminating ligand compared to common linear thiols. Its steric bulk provides precise control, essential for applications in catalysis and quantitative diagnostics where particle size dictates activity and performance. [2]

Fabrication of High-Uniformity Surfaces for Molecular Electronics and Sensors

For devices where performance and reproducibility depend on a pristine, ultra-flat monolayer, 1-adamantanethiol is a compelling choice. By forming highly ordered SAMs that lack the protruding domain boundaries common to alkanethiols, it provides a more ideal and structurally uniform dielectric layer or sensor surface. [1]

Creating Spatially Defined Surfaces for Controlled Binding Studies

The well-defined, low-density packing of 1-adamantanethiol SAMs is advantageous for fundamental studies of surface binding. The increased space between headgroups can be used to immobilize large molecules like proteins or DNA with reduced steric hindrance compared to densely packed alkanethiol SAMs, ensuring more consistent and accessible binding sites. [3]

XLogP3

3.1

UNII

L54Q8GF3SI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

34301-54-7

Wikipedia

1-Adamantanethiol

Dates

Last modified: 08-15-2023

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